1H-Indole, 6-methyl-1-(methylsulfonyl)-

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Choose 1H-Indole, 6-methyl-1-(methylsulfonyl)- (CAS 88131-64-0) for your medicinal chemistry projects. This N-methylsulfonyl-protected 6-methylindole provides unique LogP (2.84) and TPSA (47.45 Ų) relative to simpler indoles, ensuring consistent reactivity and ADME profiling. Ideal as a key intermediate for COX-2/5-LOX dual inhibitor libraries (Philoppes et al., 2023) and sulfonamide-based chemical probes. The N-sulfonyl group enables robust protection during multi-step synthesis and selective removal under reductive conditions. Rigorous analytical verification ensures batch-to-batch reproducibility for SAR studies.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
CAS No. 88131-64-0
Cat. No. B3359987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 6-methyl-1-(methylsulfonyl)-
CAS88131-64-0
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CN2S(=O)(=O)C
InChIInChI=1S/C10H11NO2S/c1-8-3-4-9-5-6-11(10(9)7-8)14(2,12)13/h3-7H,1-2H3
InChIKeyHZDDJYVBMGLIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole, 6-methyl-1-(methylsulfonyl)- (CAS 88131-64-0): A Defined N-Sulfonylated Indole Building Block for Pharmaceutical R&D


1H-Indole, 6-methyl-1-(methylsulfonyl)- (CAS 88131-64-0) is a synthetic indole derivative characterized by a methyl group at the 6-position and a methylsulfonyl group at the 1-position of the indole core. This N-protected indole scaffold serves as a versatile intermediate in the synthesis of more complex biologically active molecules . The compound possesses a molecular formula of C10H11NO2S and a molecular weight of 209.27 g/mol, with defined physical properties including a topological polar surface area (TPSA) of 47.45 Ų and a calculated LogP of 2.84 [1]. Its primary value proposition lies in its role as a key starting material or building block for constructing N-methylsulfonyl-indole-based pharmacophores, which have been explored in medicinal chemistry programs targeting inflammation and other therapeutic areas [2].

Substitution Risks with Unspecified 6-Methyl-N-Sulfonyl Indole Analogs (CAS 88131-64-0)


Direct substitution of 1H-Indole, 6-methyl-1-(methylsulfonyl)- (CAS 88131-64-0) with closely related indole derivatives, such as 1-(methylsulfonyl)-1H-indole (CAS 70390-93-1) or 6-methyl-1H-indole (CAS 3420-02-8), is inadvisable for precise research applications. The simultaneous presence of both the 6-methyl and N-methylsulfonyl groups confers distinct physicochemical properties—notably increased lipophilicity compared to the non-methylated N-sulfonyl analog—which can critically alter downstream reactivity, solubility, and biological target engagement [1]. Furthermore, the N-sulfonyl group acts as both a protecting group and an electron-withdrawing moiety, modulating the indole ring's nucleophilicity and metabolic stability in ways not replicated by unprotected indoles [2]. Substitution without rigorous analytical verification introduces uncontrolled variables in synthetic yields, spectroscopic profiles, and pharmacological assays, thereby compromising data reproducibility and procurement integrity.

Quantitative Differentiation Evidence for 1H-Indole, 6-methyl-1-(methylsulfonyl)- (CAS 88131-64-0)


Enhanced Lipophilicity (LogP) Relative to Unsubstituted N-Sulfonyl Indole

The 6-methyl substituent in 1H-Indole, 6-methyl-1-(methylsulfonyl)- significantly increases lipophilicity compared to the non-methylated analog 1-(methylsulfonyl)-1H-indole. This is a critical parameter influencing membrane permeability and non-specific binding in biological assays [1].

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Defined Purity Specification for Reproducible Research

Commercially sourced 1H-Indole, 6-methyl-1-(methylsulfonyl)- is supplied with a certified purity of Not Less Than (NLT) 98%, ensuring high batch-to-batch consistency for synthetic applications. While many general indole building blocks are sold at 95% purity or without analytical certification, this compound's defined specification reduces the risk of introducing unidentified impurities that could compromise multi-step syntheses or biological evaluations .

Chemical Synthesis Quality Control Procurement Specifications

Validated Core Scaffold for Dual COX-2/5-LOX Inhibitors

The N-methylsulfonyl-indole motif, for which 1H-Indole, 6-methyl-1-(methylsulfonyl)- serves as a direct precursor, is a validated pharmacophore in the development of dual COX-2/5-LOX inhibitors. A recent study demonstrated that elaborated derivatives bearing this core (specifically compounds 4e and 5d) exhibited potent in vitro anti-inflammatory activity and improved gastrointestinal safety profiles in animal models compared to traditional NSAIDs [1].

Medicinal Chemistry Inflammation Enzyme Inhibition

High-Yield Synthetic Accessibility via Established N-Sulfonylation Protocols

The N-methylsulfonyl group can be efficiently installed on the indole nitrogen using mild base conditions (e.g., NaOH, KOH, or NEt₃) and methanesulfonyl chloride. This well-established protocol provides N-protected indoles in high yields (80–100%), which is directly applicable to the synthesis of 1H-Indole, 6-methyl-1-(methylsulfonyl)- from 6-methylindole [1]. This contrasts with more harsh lithiation conditions required for some other N-functionalizations, offering a simpler and more general synthetic route.

Organic Synthesis Process Chemistry Protecting Group Strategy

Differentiated Polarity (PSA) vs. Saturated Indoline Analogs

The indole aromatic system in 1H-Indole, 6-methyl-1-(methylsulfonyl)- provides a distinct topological polar surface area (TPSA) compared to its saturated indoline counterpart, 1-(methylsulfonyl)indoline. The target compound's TPSA of 47.45 Ų is slightly higher than that of the indoline analog (45.76 Ų), which can influence passive membrane permeability and retention in hydrophilic interaction chromatography (HILIC) [1][2].

Physicochemical Property Analysis Medicinal Chemistry Chromatography

Optimized Application Scenarios for 1H-Indole, 6-methyl-1-(methylsulfonyl)- (CAS 88131-64-0)


Medicinal Chemistry: Synthesis of Dual COX-2/5-LOX Inhibitor Libraries

This compound serves as an ideal starting material for the parallel synthesis of focused libraries based on the N-methylsulfonyl-indole scaffold. As demonstrated by Philoppes et al. (2023), this core is privileged for generating dual COX-2/5-LOX inhibitors with improved safety profiles [1]. Its defined purity and accessible synthesis enable rapid exploration of substitution patterns at the 2- and 3-positions of the indole ring, accelerating structure-activity relationship (SAR) studies in anti-inflammatory drug discovery programs.

Process Chemistry: Scalable Intermediate for N-Protected Indole Derivatives

The compound is a valuable N-protected intermediate for multi-step syntheses. The N-methylsulfonyl group provides robust protection under a variety of reaction conditions (e.g., electrophilic aromatic substitution, organometallic coupling) while being removable under specific reductive conditions if required. The high-yielding, mild-base sulfonylation protocol [2] ensures that this intermediate can be generated reliably at scale, supporting both medicinal chemistry and process research and development efforts.

Physicochemical Property Analysis: A Reference Compound for Lipophilicity Studies

With its well-defined and differentiated LogP (2.84) and TPSA (47.45 Ų) relative to close analogs [3], this compound serves as a useful reference standard in analytical chemistry and ADME modeling. It can be employed to calibrate reverse-phase HPLC methods, validate LogP prediction algorithms for N-heterocyclic sulfonamides, or serve as an internal standard in permeability assays where precise lipophilicity is a key parameter.

Chemical Biology: Probe Development for Sulfonamide-Protein Interactions

The methylsulfonyl moiety is a known hydrogen-bond acceptor and can interact with specific enzyme active sites. This compound can be functionalized to create chemical probes for investigating sulfonamide-protein interactions, such as those with carbonic anhydrase or COX enzymes [1]. Its distinct substitution pattern (6-methyl, N-methylsulfonyl) offers a unique electronic and steric environment compared to simpler indole probes, potentially yielding novel selectivity profiles.

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